1-(Benzenesulfonyl)propan-2-ol
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Overview
Description
1-(Benzenesulfonyl)propan-2-ol is an organic compound with the molecular formula C9H12O3S. It is a sulfonyl derivative of propanol, characterized by the presence of a benzenesulfonyl group attached to the second carbon of the propanol chain. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)propan-2-ol can be synthesized through the reaction of benzenesulfonyl chloride with propanol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the nucleophilic substitution of the chloride group by the hydroxyl group of propanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(Benzenesulfonyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)propan-2-ol involves its ability to participate in nucleophilic substitution reactions. The benzenesulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the hydroxyl group. This allows the compound to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Benzenesulfonyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(Benzenesulfonyl)butanol: Similar structure but with a butyl group instead of a propyl group.
1-(Benzenesulfonyl)pentanol: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness: 1-(Benzenesulfonyl)propan-2-ol is unique due to its specific chain length and the position of the hydroxyl group, which influences its reactivity and applications in organic synthesis. Its intermediate chain length provides a balance between reactivity and stability, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
1-(benzenesulfonyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGIOFSAGJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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